
Ranitidine S-oxide
Descripción general
Descripción
Ranitidina S-óxido es un derivado sulfoxido de la ranitidina, un conocido antagonista del receptor H2 de la histamina utilizado para reducir la producción de ácido estomacal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Ranitidina S-óxido se puede sintetizar mediante la oxidación de la ranitidina. Un método común involucra el uso de la monooxigenasa que contiene flavina (FMO) y las enzimas citocromo P450 en microsomas hepáticos de rata y humanos . El proceso de oxidación convierte la ranitidina en sus formas N-óxido y S-óxido, siendo la ranitidina S-óxido uno de los principales productos .
Métodos de producción industrial
La producción industrial de ranitidina S-óxido generalmente implica el uso de agentes oxidantes químicos como la cloramina-T. La reacción se lleva a cabo en medios ácidos o alcalinos, y el producto se aísla mediante técnicas cromatográficas .
Análisis De Reacciones Químicas
Tipos de reacciones
Ranitidina S-óxido experimenta varias reacciones químicas, que incluyen:
Oxidación: Puede ocurrir una mayor oxidación, lo que lleva a la formación de derivados más oxidados.
Reducción: Ranitidina S-óxido se puede reducir de nuevo a ranitidina en condiciones específicas.
Sustitución: El grupo sulfoxido puede participar en reacciones de sustitución con nucleófilos.
Reactivos y condiciones comunes
Agentes oxidantes: Cloramina-T, monooxigenasa que contiene flavina, citocromo P450
Agentes reductores: Se pueden usar varios agentes reductores para convertir la ranitidina S-óxido de nuevo en ranitidina.
Condiciones de reacción: Las reacciones generalmente se llevan a cabo en medios ácidos o alcalinos, con temperatura y pH cuidadosamente controlados.
Principales productos formados
Ranitidina N-óxido: Otro metabolito mayor formado junto con la ranitidina S-óxido.
Desmetilranitidina: Un producto menor formado durante el proceso de oxidación.
Aplicaciones Científicas De Investigación
Ranitidina S-óxido tiene varias aplicaciones de investigación científica:
Investigación farmacéutica: Se utiliza como un estándar de impureza farmacéutica y en el estudio del metabolismo de la ranitidina.
Estudios biológicos: La investigación sobre las vías metabólicas que involucran la ranitidina S-óxido ayuda a comprender el papel de las enzimas hepáticas en el metabolismo de los fármacos.
Análisis químico: Se utiliza en química analítica para el desarrollo de métodos cromatográficos para detectar y cuantificar la ranitidina y sus metabolitos.
Mecanismo De Acción
Ranitidina S-óxido ejerce sus efectos al interactuar con los receptores H2 de la histamina, similar a la ranitidina. El grupo sulfoxido aumenta su afinidad de unión al receptor, lo que lleva a una inhibición más potente de la secreción de ácido gástrico . Los objetivos moleculares incluyen las células parietales gástricas, donde inhibe de forma competitiva la acción de la histamina, reduciendo la secreción de ácido gástrico .
Comparación Con Compuestos Similares
Compuestos similares
Ranitidina N-óxido: Otro metabolito de la ranitidina con propiedades similares.
Desmetilranitidina: Un metabolito menor formado durante la oxidación de la ranitidina.
Singularidad
Ranitidina S-óxido es único debido a su grupo sulfoxido, que aumenta su afinidad de unión a los receptores H2 de la histamina. Esto lo convierte en un inhibidor más potente de la secreción de ácido gástrico en comparación con su compuesto madre, la ranitidina .
Actividad Biológica
Ranitidine S-oxide is a metabolite of ranitidine, a well-known histamine H2 receptor antagonist primarily used in the treatment of conditions such as peptic ulcers and gastroesophageal reflux disease (GERD). This article delves into the biological activity of this compound, exploring its pharmacokinetics, mechanisms of action, and clinical relevance.
Overview of Ranitidine and Its Metabolites
Ranitidine is metabolized in the liver through various pathways, with flavin-containing monooxygenases (FMOs) playing a critical role. Among its metabolites, this compound constitutes approximately 1% of the administered dose, alongside other metabolites such as N-oxide and desmethyl ranitidine . The formation of S-oxide occurs via the oxidation of the sulfur atom in ranitidine, which can be influenced by various factors including enzymatic activity and the presence of oxidizing agents .
Absorption and Distribution
Ranitidine exhibits a bioavailability of about 50% when taken orally. After administration, peak plasma concentrations are typically reached within 1 to 3 hours . this compound's pharmacokinetic profile is less well-studied; however, it is expected to follow similar absorption characteristics due to its structural relationship with ranitidine.
Metabolism
The metabolism of ranitidine involves conversion to several metabolites including this compound. This process predominantly occurs in the liver, where FMOs facilitate the oxidation reactions. The metabolic pathway is significant as it influences both the efficacy and safety profile of ranitidine in clinical use .
Ranitidine acts by competitively inhibiting histamine at H2 receptors on gastric parietal cells, leading to decreased gastric acid secretion. While this compound's specific biological activity remains less understood, it is hypothesized that it may retain some pharmacological properties similar to its parent compound due to its structural similarity. However, studies indicate that the biological activity may differ significantly from that of ranitidine .
Adverse Effects and Toxicity
Ranitidine has a relatively favorable safety profile; however, concerns regarding its metabolites have emerged. The presence of this compound and other metabolites can influence adverse effects and drug interactions. For instance, altered metabolism in patients with liver impairment may lead to increased levels of these metabolites, necessitating careful monitoring .
Summary Table: Key Characteristics of this compound
Property | Ranitidine | This compound |
---|---|---|
Chemical Structure | C13H22N4O4S | C13H22N4O4S (sulfoxide) |
Metabolism | Primarily hepatic | Minor metabolite (1%) |
Bioavailability | ~50% | Not well-studied |
Mechanism | H2 receptor antagonist | Unknown; potential similarity |
Clinical Use | Antiulcer agent | Not clinically used |
Adverse Effects | Generally low | Unknown |
Q & A
Basic Research Questions
Q. What are the primary methodologies for detecting and quantifying Ranitidine S-oxide in biological matrices?
- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) for high sensitivity. For non-destructive analysis, Direct Analysis in Real Time Mass Spectrometry (DART-MS) is suitable for rapid screening of metabolites . Validate methods using spiked plasma/urine samples and compare retention times with synthetic standards. Include internal standards (e.g., deuterated analogs) to correct for matrix effects .
Q. How can researchers distinguish this compound from its structural analogs, such as Ranitidine N-oxide?
- Methodology : Employ high-resolution mass spectrometry (HRMS) to differentiate based on exact mass (m/z 330.1362 for S-oxide vs. 330.1362 for N-oxide; isotopic patterns may vary). Pair with nuclear magnetic resonance (NMR) spectroscopy to confirm sulfur vs. nitrogen oxidation via distinct chemical shifts (e.g., S-oxide: δ 2.8–3.5 ppm for S=O; N-oxide: δ 3.1–3.7 ppm for N→O) .
Q. What experimental conditions influence the stability of this compound during in vitro assays?
- Methodology : Conduct stability studies under varying pH (1–9), temperature (4–37°C), and light exposure. Use HPLC-UV to monitor degradation products. This compound is prone to photodegradation; thus, store samples in amber vials and avoid prolonged exposure to UV light during analysis .
Advanced Research Questions
Q. How do conflicting data on the enzymatic formation of this compound (e.g., FMO3 vs. CYP450 involvement) impact metabolic pathway validation?
- Methodology : Use recombinant enzyme systems (e.g., FMO3, CYP3A4) to isolate contributions. For FMO3, incubate Ranitidine with NADPH and measure S-oxide formation via LC-MS. Compare with CYP450 inhibitors (e.g., ketoconazole). Conflicting data may arise from interspecies variability; prioritize human liver microsomes over rodent models .
Q. What are the implications of this compound’s genotoxic potential, and how can this be rigorously assessed?
- Methodology : Perform Ames tests (with/without metabolic activation) to evaluate mutagenicity. Complement with comet assays in human hepatocyte lines to assess DNA strand breaks. Compare results with structurally related genotoxins (e.g., 6-PPD-quinone) to contextualize risk .
Q. How can response surface methodology (RSM) optimize the synthesis of this compound for mechanistic studies?
- Methodology : Design a central composite RSM model with factors like reaction time, oxidant concentration, and pH. Use HPLC purity as the response variable. Exclude outlier runs (e.g., blocked separations) and transform data (e.g., natural log) to normalize variance. Validate with ANOVA and lack-of-fit tests .
Q. Data Contradiction and Analysis
Q. How should researchers reconcile discrepancies in reported urinary excretion rates of this compound (e.g., 1% vs. trace amounts)?
- Methodology : Cross-validate methodologies across studies. Differences may arise from detection limits (e.g., LC-MS vs. older UV methods) or sample preparation (e.g., hydrolysis of conjugated metabolites). Reanalyze archived samples using current HRMS protocols and report recovery rates .
Q. Tables for Methodological Reference
Propiedades
IUPAC Name |
1-N'-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfinyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O4S/c1-14-13(9-17(18)19)15-6-7-22(20)10-12-5-4-11(21-12)8-16(2)3/h4-5,9,14-15H,6-8,10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHXRNHSZTXSLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=C[N+](=O)[O-])NCCS(=O)CC1=CC=C(O1)CN(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90891464 | |
Record name | Ranitidine-S-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90891464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73851-70-4 | |
Record name | Ranitidine S-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73851-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ranitidine-S-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073851704 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ranitidine-S-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90891464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 73851-70-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RANITIDINE S-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK8SB999BQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.